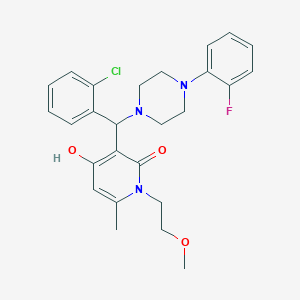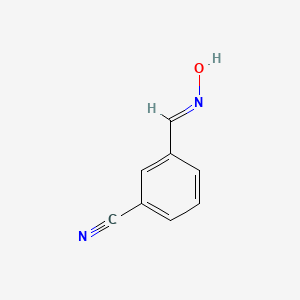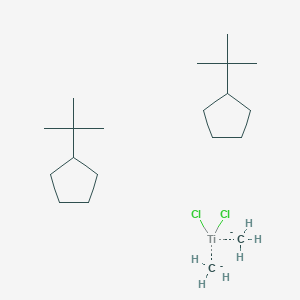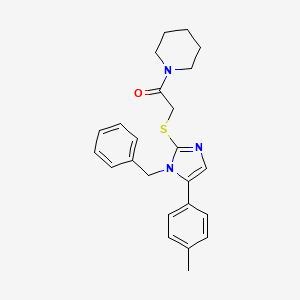![molecular formula C10H17NO B2424867 1-Azaspiro[3.7]undecan-2-one CAS No. 1335042-58-4](/img/structure/B2424867.png)
1-Azaspiro[3.7]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Marine Natural Products and Psammaplysins
Marine natural products, such as psammaplysins, which possess the unique 1,6-dioxa-2-azaspiro backbone, have been identified for their significant biological properties. These compounds, mainly derived from sponges, exhibit a range of pharmacological activities including antimalarial, antifouling, and antioxidant effects, highlighting their potential as novel drug candidates (Youssef & Shaala, 2022).
Synthesis and Anticonvulsant Properties
Derivatives of 1-Azaspiro[3.7]undecan-2-one have been synthesized and tested for anticonvulsant activity, revealing that some compounds were effective in animal models of epilepsy. This suggests their potential application in the development of new treatments for epilepsy and related neurological conditions (Kamiński, Wiklik, & Obniska, 2014).
Intramolecular Coupling and δ-Lactam Formation
Research into the synthesis techniques for δ-lactam derivatives of 2-azaspiro[5.5]undecan-1-one has developed methodologies for making stereodefined compounds. This work is crucial for the development of complex molecules with potential pharmaceutical applications (Pearson & Wang, 2002).
CCR8 Antagonists for Treating Respiratory Diseases
The exploration of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists opens new avenues for treating chemokine-mediated diseases, especially in the context of respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Enantioselective Syntheses of Alkaloids
The enantioselective synthesis of naturally occurring alkaloids using 2-azaspiro[5.5]undecan-7-ol demonstrates the compound's utility in synthesizing complex molecular structures, which could have implications for drug discovery and development (Pandey, Kumara, Burugu, & Puranik, 2011).
Spiroaminals in Natural and Synthetic Products
Spiroaminals, including 1-oxa-6-azaspiro[4.5]decane and related systems, are found in natural and synthetic products with significant biological activities. Their synthesis represents a challenge for chemical synthesis, underscoring their importance in medicinal chemistry (Sinibaldi & Canet, 2008).
Mechanism of Action
Target of Action
1-Azaspiro[3.7]undecan-2-one is a derivative of the 1,4,9-Triazaspiro[5.5]undecan-2-one class of compounds . These compounds are potent and selective inhibitors of the METTL3/METTL14 protein complex , which is part of the m6A RNA modification machinery . This complex plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The METTL3/METTL14 protein complex is responsible for installing the m6A methyl mark on RNA . This compound interacts with this complex, inhibiting its function . This results in a reduction in the level of m6A modification on RNA .
Biochemical Pathways
The m6A modification is involved in a wide array of biological processes, including splicing, translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, this compound affects these processes, potentially leading to changes in gene expression .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable, with physicochemical characteristics taken into account during its optimization . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability .
Result of Action
The inhibition of the METTL3/METTL14 complex by this compound leads to a reduction in the m6A/A level of polyadenylated RNA in cells . This can have various molecular and cellular effects, depending on the specific roles of the affected RNAs .
Biochemical Analysis
Biochemical Properties
1-Azaspiro[3.7]undecan-2-one has been found to interact with a variety of enzymes and proteins . For instance, it has been identified as a potent and selective inhibitor of METTL3, a protein complex that plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the METTL3/METTL14 protein complex, which is part of the m6A regulation machinery .
Temporal Effects in Laboratory Settings
It is known that the compound has favorable ADME properties, suggesting that it may have good stability and long-term effects on cellular function .
Metabolic Pathways
It is known to interact with the METTL3/METTL14 protein complex, which is part of the m6A regulation machinery . This suggests that it may be involved in RNA modification pathways.
Properties
IUPAC Name |
1-azaspiro[3.7]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-8-10(11-9)6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBEDFTCYSYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)

![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)
![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)



![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)

